Lavandulol

Catalog No.
S597536
CAS No.
58461-27-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lavandulol

CAS Number

58461-27-1

Product Name

Lavandulol

IUPAC Name

5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3

InChI Key

CZVXBFUKBZRMKR-UHFFFAOYSA-N

Synonyms

2-isopropenyl-5-methyl-4-hexen-1-ol, 4-hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 5-methyl-2-(1-methylethenyl)-4-hexen-1-ol, lavandulol

Canonical SMILES

CC(=CCC(CO)C(=C)C)C

Antimicrobial and Antibacterial Properties:

Studies have investigated Lavandulol's potential as an antimicrobial and antibacterial agent. Research suggests it exhibits activity against various bacteria, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy and safety in clinical settings.

Insecticidal Potential:

Lavandulol has shown promise as a potential insecticide. Studies have demonstrated its effectiveness against various insects, including mosquitoes and bed bugs []. Further research is necessary to explore its potential as a safe and environmentally friendly alternative to traditional insecticides.

Anti-inflammatory Effects:

Scientific research suggests Lavandulol may possess anti-inflammatory properties. Studies have shown it can reduce inflammation in various models, including skin inflammation and inflammatory bowel disease [, ]. However, more research is required to understand its mechanism of action and potential therapeutic applications.

Anxiolytic and Sedative Effects:

Some studies suggest Lavandulol may have anxiolytic (anxiety-reducing) and sedative effects. Research has demonstrated its ability to reduce anxiety-like behaviors in animal models []. However, further investigation is needed to determine its safety and efficacy for treating anxiety disorders in humans.

Lavandulol is a monoterpene alcohol predominantly found in essential oils, especially lavender oil. It exists as two enantiomers: the (R)-enantiomer, which is naturally occurring and has a pleasant aroma described as a "weak floral, herbal odor with slightly lemon-like, fresh citrus fruity nuance," and the (S)-enantiomer, which has a significantly weaker scent . Lavandulol plays a crucial role in the fragrance industry and is also recognized for its function as an insect pheromone .

Research suggests lavanudulol may possess various biological activities, including:

  • Antioxidant: Studies indicate lavanudulol's potential to scavenge free radicals, which can damage cells [].
  • Antimicrobial: Lavandulol might exhibit antimicrobial properties against certain bacteria and fungi.
Due to its alcohol functional group. Significant reactions include:

  • Esterification: Lavandulol can react with acids to form esters, which are widely used in perfumery .
  • Hydroxylation: The compound can be hydroxylated by fungal strains, leading to derivatives like tetrahydrolavandulol .
  • Prins Reaction: This reaction allows for the synthesis of lavandulol from citral through a series of steps involving stannanes and aluminum catalysts .

Lavandulol exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that lavandulol possesses antimicrobial effects against certain bacteria and fungi, making it a potential candidate for natural preservatives .
  • Insect Pheromone: The compound has been identified as an insect pheromone, influencing behaviors such as mating in certain species .
  • Aromatherapy Benefits: Due to its pleasant scent, lavandulol is often used in aromatherapy for its calming effects.

Several methods exist for synthesizing lavandulol:

  • Prins Reaction: This method involves the reaction of citral with stannanes catalyzed by boron trifluoride, yielding lavandulol in moderate yields .
  • Biotransformation: Fungal strains like Rhizopus oryzae can biotransform racemic lavandulol into its tetrahydro derivative, showcasing an eco-friendly synthesis route .
  • Homogeneous Catalysis: Recent studies have explored one-step synthesis using water-soluble palladium catalysts under high dilution conditions, achieving good yields .

Lavandulol has diverse applications:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its appealing aroma.
  • Food Industry: Its flavoring properties make it suitable for use in food products.
  • Pharmaceuticals: The compound's biological activities suggest potential therapeutic applications.

Research on the interactions of lavandulol includes:

  • Enantioselectivity Studies: Investigations into how different enantiomers interact with biological systems reveal varying levels of activity and efficacy .
  • Pheromone Interaction: Studies have shown that lavandulol can influence the behavior of insects, underscoring its role as a pheromone and its potential use in pest management strategies .

Several compounds share structural similarities with lavandulol but differ in their properties and applications. Here are some notable examples:

CompoundStructure TypeUnique Features
LinaloolMonoterpene AlcoholWidely used in fragrances; has a stronger floral scent.
GeraniolMonoterpene AlcoholKnown for its rose-like aroma; used in cosmetics.
CitralMonoterpene AldehydePrecursor to many terpenes; strong lemon scent.
TerpineolMonoterpene AlcoholExhibits antioxidant properties; used in cleaning products.

Lavandulol is unique due to its specific enantiomeric composition and its dual role as both a fragrance component and an insect pheromone, setting it apart from similar compounds .

XLogP3

3

Other CAS

58461-27-1
498-16-8

Wikipedia

(+/-)-lavandulol

General Manufacturing Information

4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-08-15
Oritani, T., et al., Agric. Biol. Chem., 37, 1923 (1973)
Cross, H., et al., Biotechnol. Lett., 26, 457 (2004)

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